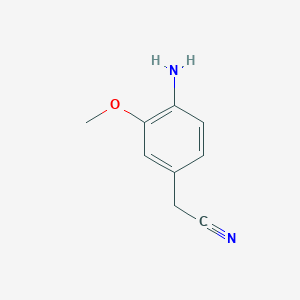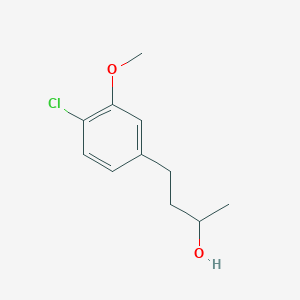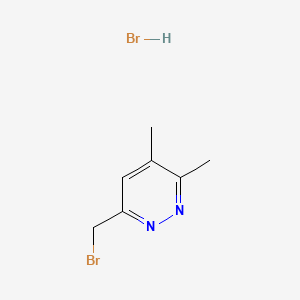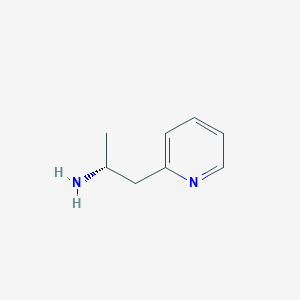
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea: , also known by its IUPAC name 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide , is a chemical compound with the following structure:
Structure: CH3OC6H4C(NH2CONH2)NHC(CH2)CH3
It contains a piperidine ring and a urea moiety, making it an interesting compound for various applications.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide. One common method involves the reaction of 4-methoxybenzoyl chloride with piperidine in the presence of a base (such as triethylamine) to form the corresponding amide. The urea functionality can then be introduced using a suitable carbonylating agent.
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
化学反応の分析
Reactions: 3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea can undergo various chemical reactions:
Substitution: The urea group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: The aromatic ring and the piperidine moiety are susceptible to oxidation or reduction.
Amidation: The amide functionality can react with other amines or carboxylic acids.
Amide Formation: 4-Methoxybenzoyl chloride, piperidine, and a base (e.g., triethylamine).
Urea Formation: Carbonylating agents (e.g., phosgene, urea derivatives).
Major Products: The major product is 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide itself. Side products may include regioisomers or byproducts from undesired reactions.
科学的研究の応用
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea finds applications in:
Medicinal Chemistry: It may act as a potential drug candidate due to its structural features.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could serve as a building block for other compounds.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
類似化合物との比較
While I don’t have specific information on similar compounds, further research could identify related structures and highlight the uniqueness of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide.
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-piperidin-4-ylurea |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17) |
InChIキー |
CZTUIORZGGOJRN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)












